molecular formula C13H17NO3 B066669 Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 192214-05-4

Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No. B066669
M. Wt: 235.28 g/mol
InChI Key: ZRMWRJLLAVAFQP-GFCCVEGCSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate involves several key steps, including 1,3-dipolar cycloaddition reactions and subsequent modifications. For example, a practical large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a related compound, has been achieved in 51% overall yield by a 1,3-dipolar cycloaddition reaction, highlighting the synthetic pathways that can be employed to obtain such structures (Kotian, Lin, El-Kattan, & Chand, 2005).

Molecular Structure Analysis

The molecular structure of compounds closely related to Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate reveals intricate details about their conformation and stereochemistry. For instance, studies have determined the absolute configuration of certain pyrrolopiperidine fragments, providing insight into the molecular architecture of these compounds (Zhu, Plewe, Rheingold, Moore, & Yanovsky, 2009).

Chemical Reactions and Properties

Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate and its derivatives undergo a variety of chemical reactions, highlighting their reactivity and functional versatility. For example, the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines from related compounds demonstrates the compound's role in forming complex heterocyclic structures (Mekheimer, Mohamed, & Sadek, 1997).

Scientific Research Applications

Large-Scale Synthesis and Applications

A practical large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a related compound, showcases its utility as an intermediate for creating various bioactive molecules. This synthesis was achieved through an efficient process that avoided the use of chromatography, highlighting the compound's significance in facilitating straightforward production processes for pharmaceutical intermediates (Kotian et al., 2005).

Asymmetric Synthesis

The asymmetric synthesis of protected polyhydroxylated pyrrolidine, a key intermediate for the synthesis of pyrrolidine azasugars, indicates the critical role of such compounds in synthesizing complex sugar analogs. These intermediates are pivotal for developing therapeutics targeting various biochemical pathways (Huang Pei-qiang, 2011).

Cholinesterase Inhibitors

Research into proline-based carbamates, including benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, explores their potential as cholinesterase inhibitors. This work is particularly relevant for developing treatments for conditions like Alzheimer's disease, showcasing the therapeutic applications of such compounds in neurodegenerative disorder management (Pizova et al., 2017).

Enzyme Production and Characterization

A study on the production of (S)-N-Benzyl-3-pyrrolidinol by Geotrichum capitatum for pharmaceutical synthesis as a chiral building block illustrates the biochemical applications of these compounds. The research highlights the compound's role in producing chiral alcohols, essential for synthesizing enantiomerically pure pharmaceuticals (Yamada-Onodera et al., 2007).

Calcium Antagonist Activity

The stereochemistry of a potent calcium antagonist derived from benzyl pyrrolidinyl methyl demonstrates the importance of the pyrrolidine structure in medicinal chemistry. The study underscores how the configuration and stereochemical properties of such compounds significantly influence their biological activity, particularly in cardiovascular pharmacology (Tamazawa et al., 1986).

Safety And Hazards

The compound is classified as a warning under the GHS system. It has hazard statements H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction .

properties

IUPAC Name

benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMWRJLLAVAFQP-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1CO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453077
Record name Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

CAS RN

192214-05-4
Record name Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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